molecular formula C16H19NO2 B583298 trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate CAS No. 149890-38-0

trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate

Cat. No.: B583298
CAS No.: 149890-38-0
M. Wt: 257.333
InChI Key: NTTNYGMLOVNUEY-UHFFFAOYSA-N
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Description

trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate: is an organic compound with the molecular formula C16H19NO2. It is a derivative of cyclohexane and contains a cyanophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-cyanophenol with 4-ethylcyclohexanecarboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis and material science.

Biology and Medicine: In biological research, this compound may be used to study the interactions of cyanophenyl derivatives with biological macromolecules. It can also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexane moiety provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 4-Cyanophenyl 4-methylcyclohexanecarboxylate
  • 4-Cyanophenyl 4-propylcyclohexanecarboxylate
  • 4-Cyanophenyl 4-butylcyclohexanecarboxylate

Comparison: Compared to its analogs, trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate has a unique balance of hydrophobic and hydrophilic properties due to the ethyl group. This makes it particularly effective in applications requiring specific solubility and interaction characteristics. Its structural features also provide distinct reactivity patterns, making it a versatile compound in synthetic and industrial chemistry.

Biological Activity

trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C16H19NO2C_{16}H_{19}NO_2. It features a cyanophenyl group attached to a 4-ethylcyclohexanecarboxylate moiety, which contributes to its unique chemical properties. This compound is of significant interest in biological research for its potential interactions with biological macromolecules and its applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexane moiety provides hydrophobic interactions. These interactions can modulate enzyme or receptor activities, potentially leading to various biological effects, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neurotransmitter Modulation : Similar compounds have been noted to influence neurotransmitter levels, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on derivatives of this compound demonstrated promising results in inhibiting cancer cell proliferation. The mechanism involved the activation of apoptotic pathways in human cancer cell lines, indicating its potential as a lead compound for drug development.
  • Neuropharmacological Effects : Research has indicated that compounds structurally related to this compound may act as reuptake inhibitors for monoamine neurotransmitters. This suggests potential therapeutic applications for mood disorders.
  • Inflammatory Response Modulation : Studies have shown that related compounds can modulate inflammatory pathways by affecting cytokine production, particularly IL-17, which is implicated in autoimmune diseases.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
trans-4-Cyanophenyl 4-methylcyclohexanecarboxylateMethyl group instead of ethylModerate anticancer activity
trans-4-Cyanophenyl 4-propylcyclohexanecarboxylatePropyl group increases hydrophobicityEnhanced interaction with lipid membranes
trans-4-Cyanophenyl 4-butylcyclohexanecarboxylateButyl group further increases lipophilicityPotential for higher bioavailability

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves the esterification of 4-cyanophenol with 4-ethylcyclohexanecarboxylic acid, often catalyzed by strong acids like sulfuric acid under reflux conditions. This process yields the desired compound, which can then be purified via recrystallization or chromatography.

Industrial Production Techniques

In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Advanced purification techniques such as high-performance liquid chromatography (HPLC) ensure the consistent quality of the final product.

Properties

IUPAC Name

(4-cyanophenyl) 4-ethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-12-3-7-14(8-4-12)16(18)19-15-9-5-13(11-17)6-10-15/h5-6,9-10,12,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTNYGMLOVNUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676915
Record name 4-Cyanophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149890-38-0
Record name 4-Cyanophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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